molecular formula C7H13NS B12687571 1-Isothiocyanato-4-methylpentane CAS No. 17608-07-0

1-Isothiocyanato-4-methylpentane

Cat. No.: B12687571
CAS No.: 17608-07-0
M. Wt: 143.25 g/mol
InChI Key: CZWUENKYXFGDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isothiocyanato-4-methylpentane, also known as 4-methylpentyl isothiocyanate, is an organic compound belonging to the class of isothiocyanates. These compounds are characterized by the presence of the isothiocyanate group, which has the general formula RN=C=S. This compound has been detected in certain root vegetables and is considered a potential biomarker for the consumption of these foods .

Preparation Methods

1-Isothiocyanato-4-methylpentane can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product. This process can be carried out under aqueous conditions using cyanuric acid as the desulfurylation reagent . Another method involves the reaction of amines with phenyl isothiocyanate under mild conditions, which offers advantages such as low toxicity, low cost, and high yield .

Chemical Reactions Analysis

1-Isothiocyanato-4-methylpentane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form thioureas and other derivatives.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

    Oxidation and Reduction:

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and catalysts such as dimethylaminopyridine (DMAP). The major products formed from these reactions are typically thioureas and other sulfur-containing compounds .

Scientific Research Applications

1-Isothiocyanato-4-methylpentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isothiocyanato-4-methylpentane involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function. This interaction can result in the induction of detoxification enzymes, which help in the elimination of carcinogens and other harmful substances from the body .

Comparison with Similar Compounds

1-Isothiocyanato-4-methylpentane can be compared with other isothiocyanates such as:

    Phenyl isothiocyanate: Known for its use in peptide synthesis and as a reagent in organic chemistry.

    Allyl isothiocyanate: Found in mustard oil and known for its pungent flavor and potential antimicrobial properties.

    Benzyl isothiocyanate: Studied for its anticancer properties and found in various cruciferous vegetables.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates .

Properties

CAS No.

17608-07-0

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

1-isothiocyanato-4-methylpentane

InChI

InChI=1S/C7H13NS/c1-7(2)4-3-5-8-6-9/h7H,3-5H2,1-2H3

InChI Key

CZWUENKYXFGDIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCN=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.